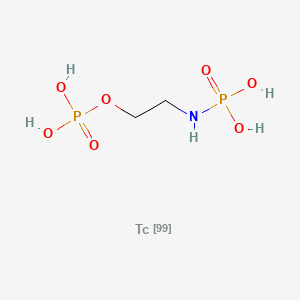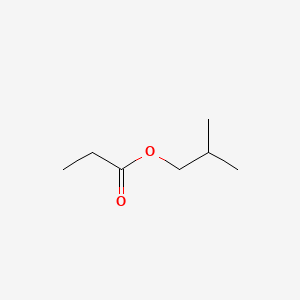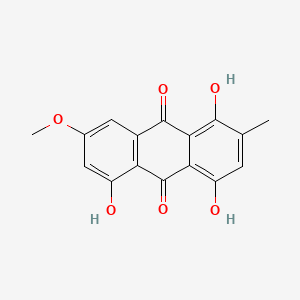
4,6-Dihydroxy-2,3-dimethylbenzaldehyde
概要
説明
4,6-Dihydroxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-2,3-dimethylbenzaldehyde typically involves the hydroxylation and methylation of benzaldehyde derivatives. One common method includes the use of resorcinol as a starting material, which undergoes methylation followed by formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the methylation and formylation reactions under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 4,6-Dihydroxy-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic catalysts can be used depending on the desired substitution reaction.
Major Products:
Oxidation: 4,6-Dihydroxy-2,3-dimethylbenzoic acid.
Reduction: 4,6-Dihydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
科学的研究の応用
4,6-Dihydroxy-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism by which 4,6-Dihydroxy-2,3-dimethylbenzaldehyde exerts its effects depends on its interaction with various molecular targets. For instance, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The compound’s aldehyde group can also form Schiff bases with amines, which may be relevant in its biological activity.
類似化合物との比較
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use in flavoring and fragrance.
2,4-Dihydroxybenzaldehyde: Another hydroxylated benzaldehyde with different substitution patterns.
Uniqueness: 4,6-Dihydroxy-2,3-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl and methyl groups provide a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
特性
IUPAC Name |
4,6-dihydroxy-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-6(2)8(11)3-9(12)7(5)4-10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYIUJTJNQJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291789 | |
| Record name | Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-31-0 | |
| Record name | 5-Methylorcylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

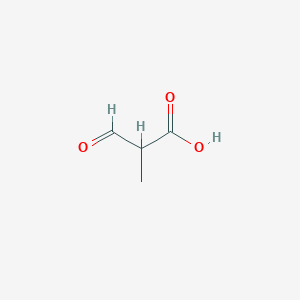
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)


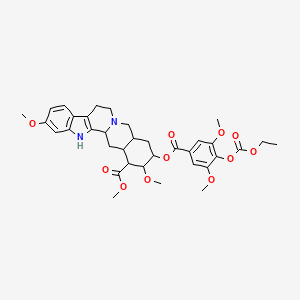

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)


